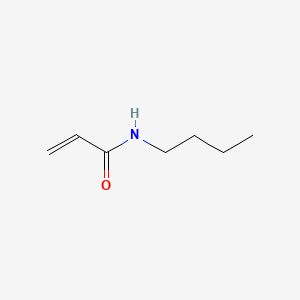

N-butylacrylamide

Vue d'ensemble

Description

N-butylacrylamide is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Polymérisation par précipitation

Le N-butylacrylamide est utilisé dans la polymérisation par précipitation pour produire des particules de polymère monodispersées . La polymérisation du this compound dans l'eau peut produire des particules de poly(N-tert-butylacrylamide) avec un diamètre moyen en nombre de 203 nm et un coefficient de variation de 4,7% . Les tailles des particules peuvent être contrôlées dans une plage comprise entre 75 et 494 nm en modifiant les flux de monomères ou en ajoutant un électrolyte tel que NaCl .

Production de matériaux avancés

Les particules de polymère produites à partir de this compound ont joué un rôle essentiel dans les industries et sont utilisées dans les peintures, les agents de revêtement, les adhésifs, les toners et les cosmétiques . Elles ont également été étudiées avec succès pour développer des matériaux avancés dans divers domaines .

Vecteurs pour la libération contrôlée de médicaments

Les particules de polymère à partir de this compound ont été étudiées en tant que vecteurs pour la libération contrôlée de médicaments . Ces particules peuvent être utilisées pour administrer des médicaments de manière contrôlée, améliorant ainsi l'efficacité du traitement .

Agents de diagnostic

Les particules de polymère à partir de this compound peuvent être utilisées comme agents de diagnostic . Ces particules peuvent être utilisées en imagerie médicale et dans d'autres procédures de diagnostic .

Matrices pour la séparation de l'ADN ou des éléments des terres rares

Les particules de polymère à partir de this compound peuvent être utilisées comme matrices pour la séparation de l'ADN ou des éléments des terres rares . Cette application peut être particulièrement utile en biotechnologie et en sciences de l'environnement .

Nanoréacteurs

Les particules de polymère à partir de this compound peuvent être utilisées comme nanoréacteurs . Ces particules peuvent fournir un environnement confiné pour que les réactions chimiques se produisent, permettant un meilleur contrôle des conditions de réaction .

Synthèse d'hydrogels sensibles à la température

Le this compound peut être utilisé pour synthétiser des hydrogels sensibles à la température . Ces hydrogels peuvent répondre aux changements de température, ce qui les rend utiles dans diverses applications telles que l'administration de médicaments et le génie tissulaire .

Libération contrôlée de médicaments

Les hydrogels sensibles à la température synthétisés à partir de this compound peuvent être utilisés pour la libération contrôlée de médicaments . Cela peut améliorer l'efficacité des traitements médicamenteux en garantissant que le médicament est libéré au bon moment et à la bonne quantité .

Safety and Hazards

N-butylacrylamide can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is recommended to wash with plenty of soap and water . If inhaled, the person should be moved to fresh air . If it gets into the eyes, they should be rinsed cautiously with water for several minutes .

Mécanisme D'action

Target of Action

N-Butylacrylamide primarily targets polymerization processes. It is used as a monomer in the synthesis of various polymers. The primary role of this compound is to form long-chain polymers through free-radical polymerization, which are then used in various industrial applications such as adhesives, coatings, and hydrogels .

Mode of Action

This compound interacts with free radicals generated during the polymerization process. These free radicals initiate the polymerization by attacking the double bond in the acrylamide group, leading to the formation of polymer chains. The resulting changes include the formation of poly(this compound) with specific properties depending on the polymerization conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its polymerization. The free-radical polymerization pathway involves the initiation, propagation, and termination steps. During initiation, free radicals are generated, which then propagate by adding monomer units to the growing polymer chain. Termination occurs when two free radicals combine, ending the chain growth .

Pharmacokinetics

This compound is generally stable under standard conditions but can undergo rapid polymerization in the presence of initiators .

Action Environment

Environmental factors such as temperature, pH, and the presence of initiators significantly influence the action, efficacy, and stability of this compound. For instance, higher temperatures can accelerate the polymerization process, while the presence of certain ions or solvents can affect the solubility and reactivity of the monomer. These factors must be carefully controlled to achieve the desired polymer properties .

: Precipitation polymerization of N-tert-butylacrylamide in water : Synthesis and characterization of poly (N-tert-butylacrylamide-co-acrylamide) hydrogel

Analyse Biochimique

Biochemical Properties

N-butylacrylamide plays a significant role in biochemical reactions due to its ability to form polymers. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can interact with enzymes involved in polymerization processes, such as polymerases. These interactions are typically characterized by the formation of covalent bonds between the acrylamide group and the active sites of the enzymes, leading to the formation of long polymer chains .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to proteins and enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity. Additionally, prolonged exposure to this compound can result in cumulative effects on cells, such as increased oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, such as oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of this compound can lead to adverse effects, such as organ damage and impaired physiological function .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the regulation of metabolic pathways by modulating the activity of key regulatory enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, leading to its localization and accumulation in specific cellular compartments. These interactions can influence the biological activity and function of this compound .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, cytoplasm, or mitochondria, through targeting signals or post-translational modifications. The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biological effects. For example, this compound localized in the nucleus can interact with transcription factors and influence gene expression .

Propriétés

IUPAC Name |

N-butylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-3-5-6-8-7(9)4-2/h4H,2-3,5-6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRVUCYWJQFRCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65993-04-6 | |

| Record name | 2-Propenamide, N-butyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65993-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50349092 | |

| Record name | N-butylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2565-18-6 | |

| Record name | n-Butyl-2-propenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002565186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-butylacrylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-n-Butylacrylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL-2-PROPENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149B78H0RC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

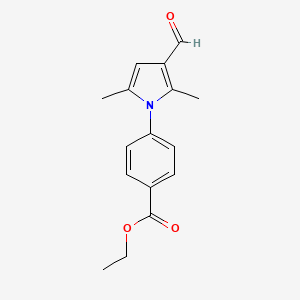

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

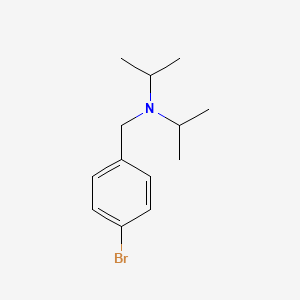

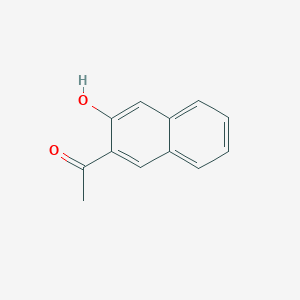

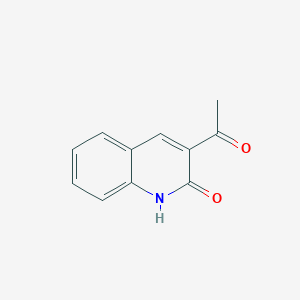

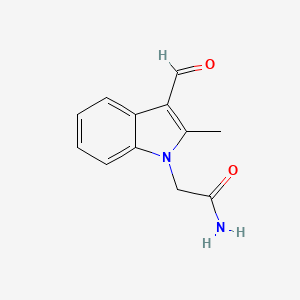

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.